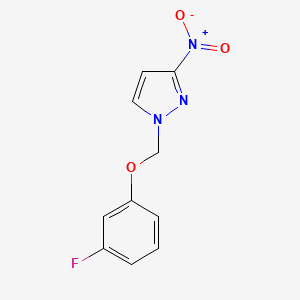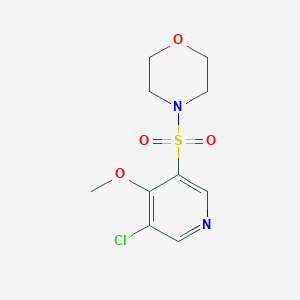
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an aminopropyl group attached to a benzene ring, which is further substituted with a sulfonamide group and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and amines.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Sulfonation: The benzene ring is sulfonated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Amination: The aminopropyl group is introduced through a nucleophilic substitution reaction using appropriate amines.
Methylation: The final step involves the methylation of the amine group to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
化学反应分析
Types of Reactions
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted compounds with various functional groups.
科学研究应用
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the modulation of inflammatory responses.
相似化合物的比较
Similar Compounds
4-(2-Aminopropyl)benzene-1-sulfonamide: Lacks the N-methyl group, which may affect its biological activity and solubility.
N-Methyl-4-(2-aminopropyl)benzene-1-sulfonamide: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide: Similar structure but without the hydrochloride salt, affecting its stability and solubility.
Uniqueness
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H17ClN2O2S |
|---|---|
分子量 |
264.77 g/mol |
IUPAC 名称 |
4-(2-aminopropyl)-N-methylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-8(11)7-9-3-5-10(6-4-9)15(13,14)12-2;/h3-6,8,12H,7,11H2,1-2H3;1H |
InChI 键 |
AYPBWXFFLBYDKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=C(C=C1)S(=O)(=O)NC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)


![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)


![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B11819233.png)
![2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride](/img/structure/B11819235.png)




